molecular formula C25H30N6O3 B2958349 5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040649-01-1

5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2958349
CAS No.: 1040649-01-1
M. Wt: 462.554
InChI Key: ONGPLONPMNMUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one features a pyrazolo[4,3-c]pyridinone core fused with a piperazine-pyrrolidinone substituent. This structure combines a bicyclic heteroaromatic system with a flexible piperazine linker modified by a 2-oxo-2-(pyrrolidin-1-yl)ethyl group. The ethyl and phenyl substituents at positions 5 and 2, respectively, contribute to its steric and electronic profile. Its design likely prioritizes enhanced solubility and receptor engagement through polar functional groups (e.g., carbonyl, piperazine) .

Properties

IUPAC Name

5-ethyl-7-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3/c1-2-27-16-20(23-21(17-27)25(34)31(26-23)19-8-4-3-5-9-19)24(33)30-14-12-28(13-15-30)18-22(32)29-10-6-7-11-29/h3-5,8-9,16-17H,2,6-7,10-15,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGPLONPMNMUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-ethyl-7-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula of the compound is C27H33N5O3C_{27}H_{33}N_{5}O_{3} with a molecular weight of approximately 469.59 g/mol. The structure features several functional groups, including a pyrazolo[4,3-c]pyridine core, piperazine moiety, and an ethyl substituent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. These compounds have shown promising activity against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor progression.

  • Mechanism of Action : The compound may exert its anticancer effects by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
  • Case Studies :
    • A study demonstrated that similar pyrazolo derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that structural modifications can enhance biological activity .
    • Another investigation focused on the selectivity of these compounds towards CDK4/6, revealing a subnanomolar range of activity against these targets, which is particularly relevant for therapeutic strategies in oncology .

Enzymatic Inhibition

The compound has also been explored for its potential as an enzyme inhibitor:

  • Target Enzymes : Research indicates that derivatives of this class can inhibit various enzymes linked to metabolic pathways and signal transduction, including phosphodiesterases and proteases .
  • Biochemical Assays : In vitro assays have shown that these compounds can effectively reduce enzyme activity in specific biochemical pathways, leading to altered cellular responses .

Psychopharmacological Effects

The piperazine component of the compound suggests potential psychopharmacological applications:

  • Neurotransmitter Modulation : Compounds with similar piperazine structures have been reported to influence neurotransmitter systems, particularly serotonin and dopamine receptors . This raises the possibility that the compound may exhibit anxiolytic or antidepressant properties.
  • Research Findings : Preliminary studies indicate that modifications to the piperazine ring can significantly affect binding affinities and selectivity towards various receptor subtypes .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits CDK4/6; induces apoptosis
Enzyme InhibitionReduces activity of phosphodiesterases
PsychopharmacologicalPotential modulation of serotonin receptors

Comparison with Similar Compounds

5-Ethyl-7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one ()

  • Core Structure: Shares the pyrazolo[4,3-c]pyridinone core and ethyl/phenyl substituents.
  • Key Difference : The piperazine group is substituted with a 2-fluorophenyl moiety instead of the 2-oxo-2-(pyrrolidin-1-yl)ethyl chain.
  • Fluorine’s electron-withdrawing effect may increase binding affinity to serotonin or dopamine receptors, common targets for arylpiperazine derivatives .

Arylpiperazine-Pyrazole Hybrids ()

  • Example : 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one.
  • Key Features : A pyrazole linked to a trifluoromethylphenylpiperazine via a ketone bridge.
  • Comparison: The trifluoromethyl group improves metabolic stability compared to the pyrrolidinone group in the target compound.

Pyrazolo-Pyrimidinone Analogues

5-[2-Ethoxy-5-(4-methyl-piperazine-1-sulfonyl)-phenyl]-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-one ()

  • Core Structure: Pyrazolo[4,3-d]pyrimidinone, differing in ring fusion position from the target compound’s pyrazolo[4,3-c]pyridinone.
  • Key Features : A sulfonyl-piperazine group at position 5 and ethoxy/propyl substituents.
  • Implications: The sulfonyl group increases polarity, likely enhancing aqueous solubility but reducing CNS penetration. Such derivatives are frequently associated with PDE inhibition (e.g., PDE5), as noted in SMPR 2014.011 for PDE testing methodologies .

Antimicrobial Pyrazolo-Pyrimidino-Pyridines ()

  • Example: 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydropyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one.
  • Key Features : A tricyclic system with a thioxo group and alkyl substituents.
  • Comparison :
    • The thioxo group may confer redox activity or metal-binding capacity, absent in the target compound.
    • Alkylation patterns (e.g., methyl, ethyl) influence antimicrobial efficacy, as reported in .

Pharmacological and Physicochemical Properties

Physicochemical Profiles

Property Target Compound Fluorophenyl Analogue () Sulfonyl-Piperazine ()
Molecular Weight ~525 g/mol ~510 g/mol ~580 g/mol
LogP (Predicted) 2.1–2.5 3.0–3.5 1.8–2.2
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 7 6 9
Solubility Moderate (polar groups) Low (fluorophenyl) High (sulfonyl, piperazine)

Hypothetical Bioactivity

  • Target Compound: Potential CNS activity due to pyrrolidinone’s resemblance to neurotransmitter scaffolds (e.g., GABA analogs). Piperazine may enhance dopamine/serotonin receptor modulation.
  • Fluorophenyl Analogue : Likely higher selectivity for 5-HT1A/2A receptors based on arylpiperazine SAR .
  • Sulfonyl-Piperazine : Probable PDE or kinase inhibition due to sulfonyl’s affinity for anion-binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.